BenchChemオンラインストアへようこそ!

2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline

Nitric Oxide Synthase nNOS Enzyme Inhibition

This precise 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline (CAS 241146-77-0) is a validated nNOS inhibitor (IC50 = 97 nM) with 343-fold selectivity over eNOS and a defined hERG liability (EC50 = 4.5 µM). Unlike generic quinoxaline analogs, its quantitative profile enables reproducible neuronal NOS inhibition studies, serves as a reliable benchmark in high‑throughput screening, and provides a calibrated reference for in vitro cardiac safety assays. Choose this compound for unambiguous data interpretation and experimental consistency.

Molecular Formula C18H17N5O2
Molecular Weight 335.367
CAS No. 241146-77-0
Cat. No. B2554997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline
CAS241146-77-0
Molecular FormulaC18H17N5O2
Molecular Weight335.367
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H17N5O2/c24-23(25)15-7-5-14(6-8-15)21-9-11-22(12-10-21)18-13-19-16-3-1-2-4-17(16)20-18/h1-8,13H,9-12H2
InChIKeyWRLTWXBXJARXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline (CAS 241146-77-0): A Chemical Tool for Neuronal Nitric Oxide Synthase (nNOS) Investigation


2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline (CAS: 241146-77-0) is a quinoxaline-based small molecule characterized by a 4-nitrophenylpiperazine substituent. It serves as a research chemical probe for studying nitric oxide synthase (NOS) isoforms, particularly neuronal NOS (nNOS). The compound has a molecular weight of 335.4 g/mol and a molecular formula of C18H17N5O2 . Commercial availability from suppliers like AKSci with a specified purity of ≥95% supports its use in academic and industrial research.

Critical Procurement Considerations: Why Generic Quinoxaline or nNOS Inhibitor Substitution is Not Recommended for 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline


While many quinoxaline derivatives or general nNOS inhibitors exist, simple substitution is highly inadvisable for 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline (CAS 241146-77-0). This compound exhibits a distinct quantitative profile of nNOS inhibition (IC50 = 97 nM) combined with a specific selectivity window over the endothelial isoform (eNOS, IC50 = 33.3 µM) and a defined hERG liability (EC50 = 4.5 µM) [1]. These parameters are not uniform across the class; other piperazinylquinoxalines may have different potency against PI3K or 5-HT3 receptors [2][3]. Using an uncharacterized analog without this exact profile could lead to flawed experimental conclusions regarding isoform selectivity, off-target cardiac safety signals, or misinterpretation of cellular assay results. The data below substantiate why this specific chemical entity is required for reproducible and interpretable research.

Quantitative Differentiation Guide for 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline (CAS 241146-77-0)


nNOS Inhibitory Potency of 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline

The target compound demonstrates potent inhibition of human neuronal nitric oxide synthase (nNOS). Its IC50 value of 97 nM [1] is within the same order of magnitude as the well-characterized nNOS inhibitor 7-nitroindazole (7-NI), which has a reported IC50 of 280 nM for human nNOS [2]. This establishes its utility as a tool compound for modulating nNOS activity.

Nitric Oxide Synthase nNOS Enzyme Inhibition

Selectivity Profile of 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline for nNOS over eNOS

A key differentiator for this compound is its measurable, though modest, selectivity for nNOS over the endothelial isoform (eNOS). It inhibits human eNOS with an IC50 of 33.3 µM [1]. This results in a selectivity ratio (eNOS IC50 / nNOS IC50) of approximately 343-fold. This is contrasted with the non-selective NOS inhibitor L-NAME, which has reported IC50 values of 500 nM for eNOS and 650 nM for nNOS, yielding a selectivity ratio near 1.3 [2].

Isoform Selectivity eNOS nNOS

Cardiac Safety Assessment: hERG Channel Interaction of 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline

Inhibition of the hERG potassium channel is a primary concern for cardiac toxicity. This compound inhibits the human ERG channel with an EC50 of 4.5 µM in a patch-clamp assay [1]. This value provides a quantifiable benchmark for its cardiac safety margin. For comparison, a lead nNOS inhibitor candidate from a tetrahydroquinoline series was reported to have an improved hERG profile with an IC50 >30 µM, highlighting a 6.7-fold or greater safety advantage for that optimized molecule [2].

hERG Cardiac Safety Off-Target Activity

Physical and Chemical Specifications of 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline for Experimental Reproducibility

For reproducible experimental outcomes, the exact chemical identity and purity of the research material are paramount. The commercial specification for 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline (CAS 241146-77-0) from AKSci includes a minimum purity of 95% . This is a critical differentiator from in-house synthesized batches or unspecified commercial sources where purity may vary and impact assay results. The molecular weight is 335.4 g/mol .

Quality Control Analytical Chemistry Purity

Optimal Research and Industrial Application Scenarios for 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline (CAS 241146-77-0)


Isoform-Selective nNOS Inhibition in Cellular Models

Based on its 343-fold selectivity for nNOS over eNOS (Section 3, Evidence_Item 2), this compound is best applied in cellular assays (e.g., neuronal cell lines) where the specific contribution of nNOS to nitric oxide production needs to be distinguished from that of eNOS. The defined hERG activity (EC50 4.5 µM) should be considered when interpreting phenotypic effects in excitable cells [1].

Benchmarking Tool for nNOS Inhibitor Discovery Programs

With a well-defined nNOS IC50 of 97 nM (Section 3, Evidence_Item 1), this compound serves as a valuable benchmark or control in high-throughput screening campaigns aimed at identifying novel nNOS inhibitors. Its quantifiable potency and selectivity profile allow for rigorous comparison against new chemical entities [1].

In Vitro Cardiac Safety Profiling Studies

The compound's established hERG channel EC50 of 4.5 µM (Section 3, Evidence_Item 3) makes it a useful tool for in vitro cardiac safety profiling. It can be employed as a reference compound in patch-clamp assays to calibrate the sensitivity of hERG screening platforms or as a positive control when assessing the hERG liability of other nNOS-targeting molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.